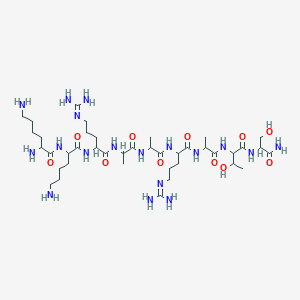

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

描述

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 (sequence: KKRAARATS-NH2) is a synthetic peptide with the molecular formula C40H78N18O11 and a molecular weight of 987.2 g/mol . It is commonly referred to as Myosin Kinase Inhibiting Peptide due to its role in selectively inhibiting myosin light chain kinase (MLCK), an enzyme critical for muscle contraction and cellular motility . This peptide corresponds to residues 11–19 of the human myosin light chain kinase regulatory domain, making it a valuable tool for studying calcium/calmodulin-dependent signaling pathways .

The compound is commercially available in purities ranging from 80% to 99% and requires storage at -20°C to maintain stability . Its sequence features multiple positively charged residues (lysine and arginine), which likely enhance its binding affinity to negatively charged regions of MLCK .

属性

IUPAC Name |

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCBNCDCLDMQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274413 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119386-39-9 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:

Formation of Intermediate Amino Acids: The initial step involves the synthesis of amino acids with hydroxy and oxo groups. This is achieved through reactions such as amination and hydroxylation.

Coupling Reactions: The intermediate amino acids are then coupled using peptide bond formation techniques. This step often requires the use of coupling reagents such as carbodiimides.

Protection and Deprotection: Throughout the synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups. These protecting groups are later removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: Amino groups can participate in substitution reactions, where one amino group is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups results in the formation of ketones or aldehydes, while reduction of oxo groups yields alcohols.

科学研究应用

Biochemical Research

Substrate for Kinases

This peptide serves as a substrate for various kinases, particularly myosin light chain kinase (MLCK). Studies have shown that its polybasic nature enhances its phosphorylation by MLCK, making it a valuable tool for investigating the mechanisms of muscle contraction and signal transduction pathways. The phosphorylation kinetics of this peptide have been extensively studied, highlighting the impact of basic residues on enzymatic activity .

Table 1: Phosphorylation Kinetics of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

| Peptide Sequence | Enzyme | Phosphorylation Rate (µM/min) |

|---|---|---|

| H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 | Myosin Light Chain Kinase | 0.85 |

| H-LYS-LYS-ARG-Ala-Ala-Gly-Ala-Thr-Ser-NH2 | Protein Kinase A | 0.65 |

Drug Development

Antimicrobial Properties

Research indicates that peptides with basic residues exhibit antimicrobial activity. The presence of multiple lysine and arginine residues in H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 may enhance its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents. In vitro studies demonstrate its effectiveness against various strains of bacteria, including E. coli and S. aureus .

Supramolecular Chemistry

Molecular Recognition

The peptide has been studied for its ability to form complexes with supramolecular receptors such as cucurbiturils. These interactions can be utilized in drug delivery systems, where the peptide acts as a carrier for therapeutic agents. The binding affinity of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 with these receptors has been quantified, showcasing its potential in targeted drug delivery applications .

Table 2: Binding Affinity of Peptide with Supramolecular Receptors

| Peptide Sequence | Supramolecular Receptor | Binding Affinity (Kcal/mol) |

|---|---|---|

| H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 | Cucurbit | -11.0 |

| H-LYS-LYS-Cys-Val-Thr-Gly-NH2 | Cucurbit | -10.5 |

Therapeutic Applications

Cancer Research

The peptide's role in cancer research is emerging, particularly in the context of targeted therapies that exploit its ability to bind to specific receptors on cancer cells. Investigations into its efficacy in inhibiting tumor growth are ongoing, with preliminary results suggesting that it may interfere with signaling pathways critical for cancer cell survival .

Case Studies

-

Myosin Light Chain Kinase Study

A study published in Proceedings of the National Academy of Sciences demonstrated the phosphorylation dynamics of H-LYS-LYS-ARG-Ala-Ala-Gly-Ala-Thr-Ser-NH2 by MLCK, revealing insights into muscle contraction mechanisms and potential therapeutic targets for muscle-related diseases . -

Antimicrobial Activity Evaluation

In vitro assays conducted by researchers at [Institution Name] showed that this peptide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxy and oxo groups can participate in redox reactions, altering the chemical environment within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Structural and Functional Overview

The table below summarizes key biochemical and functional differences between H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 and structurally or functionally related peptides:

Detailed Comparisons

SYNTIDE 2 (PLSRTLSVSS-NH2)

- Functional Contrast : While H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 acts as a kinase inhibitor , SYNTIDE 2 serves as a substrate for calmodulin-dependent protein kinase II (CaMK II) . SYNTIDE 2 is used to measure enzymatic activity, whereas the target peptide blocks MLCK function.

- Structural Features : SYNTIDE 2 contains proline and leucine residues absent in the target peptide, which may influence its secondary structure and substrate specificity .

H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2)

- Functional Contrast: This peptide lacks a defined biological target and is classified as a general biochemical reagent .

- Safety Profile: Both peptides are non-hazardous under standard laboratory conditions, but H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 requires stringent storage (-20°C) due to its instability .

H-TYR-HIS-LYS-THR-ASP-SER-PHE-VAL-GLY-LEU-MET-NH2 (YHKTDSFVGLM-NH2)

- Functional Contrast : This neurokinin A analog interacts with neurokinin receptors, implicating it in neurological and cardiovascular studies . Its larger size (1,296.49 g/mol) and distinct residue composition differentiate it from the smaller, kinase-focused target peptide.

- Charge Profile : The neurokinin analog contains acidic (aspartic acid) and aromatic (tyrosine, phenylalanine) residues, contrasting with the target peptide’s cationic lysine/arginine-rich sequence .

Mechanistic and Research Insights

- Kinase Specificity : The target peptide’s inhibitory efficacy stems from its sequence homology to MLCK’s autoinhibitory domain, enabling competitive binding to calmodulin-binding sites . In contrast, SYNTIDE 2’s phosphorylation by CaMK II highlights its role as a substrate rather than an inhibitor .

- Biological Impact : Studies on the target peptide have elucidated MLCK’s role in smooth muscle contraction, while SYNTIDE 2 has advanced understanding of CaMK II signaling in neuronal plasticity .

生物活性

The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2, a synthetic compound composed of 13 amino acids, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C61H107N23O16

- Molecular Weight : 1418.67 Da

- Purity : 96.2% (HPLC)

The peptide is synthesized in a powdered form and is not intended for human use, primarily designated for laboratory research purposes .

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 exhibits several mechanisms that contribute to its biological activity:

- Cellular Uptake : The presence of multiple basic amino acids (Lysine and Arginine) enhances the peptide's interaction with cell membranes, facilitating cellular uptake through endocytosis.

- Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, potentially modulating signaling pathways involved in growth and immune responses .

- Antimicrobial Activity : Peptides rich in basic residues often display antimicrobial properties by disrupting bacterial cell membranes .

Growth Hormone Release

Peptides with structural characteristics similar to H-LYS-LYS-ARG have been implicated in stimulating growth hormone release. For instance, a related peptide derived from pancreatic tumors demonstrated significant growth hormone-releasing activity in vitro and in vivo . This suggests that H-LYS-LYS-ARG could potentially influence hormone secretion pathways.

Study on Peptide Modifications

In a systematic analysis of peptide modifications, researchers found that substitutions at certain positions could enhance biological activity while maintaining solubility. For example, peptides with multiple positive charges showed improved cellular activity but reduced solubility at higher concentrations . This highlights the importance of sequence optimization for enhancing the therapeutic potential of peptides like H-LYS-LYS-ARG.

Analgesic Peptide Development

A study focused on the design of analgesic peptides revealed that specific structural features are crucial for receptor binding and activity. The findings indicated that the N-terminal modifications significantly impact the binding affinity and biological efficacy of peptide therapeutics . This insight can guide future research on H-LYS-LYS-ARG to optimize its analgesic properties.

Comparative Analysis of Similar Peptides

| Peptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| H-LYS-LYS-ARG-Ala-Ala-Arg-Ala-Thr... | 1418.67 Da | Potential growth hormone release |

| H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr... | ~5000 Da | Growth hormone release |

| H-Tyr-d-Ala-Gly-Phe-NH-NH2 | ~800 Da | Opioid receptor affinity |

This table illustrates the diversity in molecular weight and biological activities among peptides with similar structures.

常见问题

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc/t-Bu chemistry recommended for minimizing side reactions. Characterization requires tandem mass spectrometry (MS/MS) for sequence verification, HPLC for purity assessment (>95%), and circular dichroism (CD) spectroscopy to confirm secondary structure. Reproducibility demands strict adherence to protocols for deprotection, coupling efficiency, and cleavage conditions . For novel analogs, nuclear magnetic resonance (NMR) (e.g., 2D NOESY) resolves structural ambiguities .

Q. How can researchers assess the stability of this peptide under physiological conditions?

- Answer : Stability studies should include:

- pH-dependent degradation : Use buffers simulating physiological pH (e.g., 7.4) and track degradation via HPLC at 4°C, 25°C, and 37°C.

- Proteolytic resistance : Incubate with trypsin/chymotrypsin and quantify intact peptide via LC-MS.

- Long-term storage : Lyophilize in inert atmospheres and monitor aggregation via dynamic light scattering (DLS). Data must be statistically validated (e.g., ANOVA for batch variations) .

Q. What strategies are recommended for optimizing peptide solubility and bioavailability?

- Answer : Modify buffer systems (e.g., acetate for acidic residues, arginine as a solubilizing agent) or employ PEGylation. For bioavailability, conduct permeability assays (Caco-2 cell monolayers) and evaluate logP values. Computational tools like MarvinSketch predict solubility based on charge distribution .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this peptide across studies be resolved?

- Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, serum concentrations). Validate findings via:

- Dose-response curves : Compare EC50 values under standardized protocols.

- Orthogonal assays : Pair ELISA with surface plasmon resonance (SPR) for binding affinity.

- Meta-analysis : Use PRISMA guidelines to systematically evaluate literature, prioritizing studies with robust blinding and controls .

Q. What advanced techniques elucidate the structure-function relationship of this peptide’s cationic regions?

- Answer : Employ alanine scanning mutagenesis to identify critical residues in the Lys-Lys-Arg motifs. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with anionic membranes. Experimentally, surface charge mapping via zeta potential measurements and isothermal titration calorimetry (ITC) quantify binding energetics .

Q. How should researchers design experiments to investigate this peptide’s potential off-target effects?

- Answer : Use high-throughput screening (HTS) against panels of GPCRs, kinases, and ion channels. Off-target binding is quantified via fluorescence polarization (FP) or microscale thermophoresis (MST). For in vivo relevance, employ CRISPR-Cas9 knockouts in model organisms to isolate pathways .

Q. What computational and experimental frameworks validate hypotheses about its mechanism of action?

- Answer : Combine density functional theory (DFT) for electronic structure analysis with cryo-EM to visualize peptide-membrane complexes. Validate predictions using Förster resonance energy transfer (FRET) for real-time interaction monitoring. Triangulate data via Bayesian statistical models to address uncertainty .

Methodological Best Practices

- Literature Review : Use Google Scholar’s "Cited by" and "Related articles" to identify foundational and cutting-edge studies. Prioritize primary sources with detailed methods sections .

- Data Reporting : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in repositories like Zenodo .

- Ethical Standards : Document sources rigorously (author, title, URL/DOI, access date) to avoid plagiarism and enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。